N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core, a morpholine ring, and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro-substituted phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: A tyrosine kinase inhibitor with a similar chloro-substituted phenyl group.
Erlotinib: Another tyrosine kinase inhibitor with structural similarities.
Lapatinib: Contains a morpholine ring and is used in cancer therapy.
Uniqueness: N4-(3-Chloro-4-morpholinophenyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1011397-73-1 |
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Molecular Formula |
C21H22ClN5O2 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22ClN5O2/c1-26-20-16(12-23-26)15(11-18(25-20)13-2-3-13)21(28)24-14-4-5-19(17(22)10-14)27-6-8-29-9-7-27/h4-5,10-13H,2-3,6-9H2,1H3,(H,24,28) |
InChI Key |
LJUQOZXAEYNQTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)N5CCOCC5)Cl |
Origin of Product |
United States |
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